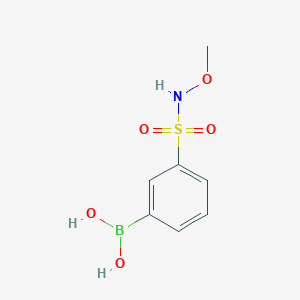

(3-(N-methoxysulfamoyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-(N-methoxysulfamoyl)phenyl)boronic acid, also known as MSBPA, is a boronic acid derivative that has been widely used in organic synthesis and has been studied for its potential applications in medicinal chemistry. MSBPA is a versatile reagent that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of peptides and oligonucleotides. In addition, MSBPA has been investigated for its potential applications in biochemistry, including its use as a catalyst for enzymatic reactions and its potential use as a drug delivery system.

Applications De Recherche Scientifique

Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives of phenylboronic acid, have been studied for their potential in reducing fructose specifically in food matrices like fruit juice. These acids can form esters with diol structures, enabling selective binding and fractionation of fructose (Pietsch & Richter, 2016).

Detection and Analysis of Diols and Alpha-Hydroxy Acids : Boronic acids are utilized as receptors for detecting diols and alpha-hydroxy acids. Research involving 3-acrylamide phenyl boronic acid (3-APB) demonstrated its effectiveness as a responsive and reversible holographic sensor for L-lactate, showcasing the potential of boronic acids in analytical chemistry (Sartain, Yang, & Lowe, 2008).

Chemical and Structural Studies : Studies on boron(III) complexes with N-confused and N-fused porphyrins have provided insights into the chemical and structural properties of these complexes, with boronic acids playing a crucial role (Młodzianowska et al., 2007).

Multifunctional Compounds in Medicine and Agriculture : The introduction of an aminophosphonic acid group into boronic acid compounds has shown potential for applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds exhibit interesting structural properties (Zhang et al., 2017).

Formation of Cationic Rhodium Complexes : Research on the formation of cationic rhodium complexes with tetraarylpentaborates, involving reactions with phenylboronic acids, has contributed to the understanding of the chemical properties and structures of these complexes (Nishihara et al., 2002).

Fluorescence Quenching and Photophysical Studies : The fluorescence quenching and photophysical properties of boronic acid derivatives have been extensively studied, providing valuable insights into the behavior of these molecules in different environments (Geethanjali et al., 2015).

Catalysis in Organic Chemistry : Boronic acids have been employed as catalysts in organic reactions, such as the direct amide formation between carboxylic acids and amines. Their catalytic properties have been studied under various conditions to optimize their reactivity (Arnold et al., 2008).

Solvatochromic Shift and Quantum Yield Studies : The solvatochromic shift and quantum yield of 3-Methoxyphenyl boronic acid (3MPBA) have been investigated in different solvents, contributing to the understanding of molecular interactions and photophysical properties (Muddapur et al., 2016).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs . This property allows them to interact with a variety of biological targets, including carbohydrates and glycoproteins .

Mode of Action

Boronic acids are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, transferring organic groups from boron to palladium . It’s possible that (3-(N-methoxysulfamoyl)phenyl)boronic acid may participate in similar reactions.

Biochemical Pathways

Boronic acids are known to interact with diols, which are present in many biological molecules . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways through its interactions with these molecules.

Result of Action

Given the known properties of boronic acids, it’s likely that this compound could influence a variety of cellular processes through its interactions with diol-containing molecules .

Action Environment

Factors such as ph and the presence of diol-containing compounds could potentially influence the behavior of this compound .

Propriétés

IUPAC Name |

[3-(methoxysulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO5S/c1-14-9-15(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJYQZKDXCIXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(N-methoxysulfamoyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.